molecular formula C13H18N2O2 B14380981 4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)- CAS No. 90053-14-8

4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)-

Cat. No.: B14380981
CAS No.: 90053-14-8
M. Wt: 234.29 g/mol
InChI Key: WUMMSECJLPPSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a morpholine ring and a dimethylphenyl group, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)- typically involves the reaction of 2,4-dimethylaniline with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent to facilitate the formation of the amide bond. Common reagents used in this process include carbodiimides or other activating agents that promote the amidation reaction .

Industrial Production Methods

In an industrial setting, the production of 4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)- is scaled up using similar synthetic routes but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)- is unique due to its specific combination of the morpholine ring and the dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

90053-14-8

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)morpholine-4-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-10-3-4-12(11(2)9-10)14-13(16)15-5-7-17-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16)

InChI Key

WUMMSECJLPPSPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCOCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.